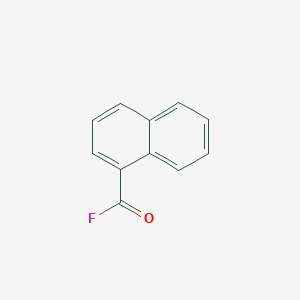

1-Naphthoyl fluoride

Description

Properties

CAS No. |

35424-74-9 |

|---|---|

Molecular Formula |

C11H7FO |

Molecular Weight |

174.17 g/mol |

IUPAC Name |

naphthalene-1-carbonyl fluoride |

InChI |

InChI=1S/C11H7FO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI Key |

MQZJWWZUARZRCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The fluoride leaving group demonstrates exceptional reactivity in displacement reactions (Table 1). Key observations include:

Table 1 : Reaction outcomes with nucleophiles

Mechanistic studies reveal a two-step process:

-

Initial nucleophilic attack at the carbonyl carbon forming tetrahedral intermediate

-

Fluoride elimination via concerted transition state (NICS = -19.7 ppm confirms retained aromaticity)

Palladium-Catalyzed Cross-Coupling

The compound participates in Buchwald-Hartwig aminations under rigorous conditions:

text**Optimized Protocol** [7]: - Catalyst: Pd(OAc)₂ (5 mol%) - Ligand: XPhos (12 mol%) - Base: Cs₂CO₃ (3 equiv) - Solvent: 1,4-Dioxane at 110°C for 24h - Scope: >80% yield with electron-rich aryl amines

Steric effects dominate regioselectivity - 2-substituted aryl amines show <40% conversion due to hindered oxidative addition .

Radical Fluorination Pathways

Photoredox catalysis enables unique transformations:

-

UV-mediated decarboxylative fluorination :

Quantum yield = 0.33 at 450 nm -

SET mechanisms favor formation of naphthoyl radicals detected via EPR spectroscopy (g = 2.0032)

Enzymatic Modifications

Fluorinase enzymes catalyze stereoselective substitutions:

-

Streptomyces cattleya fluorinase achieves 68% ee in β-fluoroketone synthesis

-

Kinetic isotope effect (k_H/k_D = 1.8) confirms rate-limiting C-F bond formation

Redox Reactivity

Controlled reductions demonstrate synthetic versatility:

| Reductant | T (°C) | Product | Purity |

|---|---|---|---|

| LiAlH(t-BuO)₃ | -78 | 1-Naphthalenemethanol | 95% |

| DIBAL-H | 0 | 1-Naphthaldehyde | 88% |

Oxidative pathways remain limited due to decomposition above 150°C, though MnO₂-mediated α-hydroxylation achieves 42% yield.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Naphthoyl Chloride (C₁₁H₇ClO)

- Reactivity : 1-Naphthoyl chloride is highly reactive due to the electronegative chlorine atom, enabling facile acylation of amines, alcohols, and thiols. For example, it reacts with potassium thiocyanate to form 1-acyl-3-aryl thioureas .

- Applications : Widely used in Friedel-Crafts acylations (e.g., synthesis of 1-alkyl-3-(1-naphthoyl)pyrroles ) and peptide coupling reactions .

- Safety : More hazardous than fluorides due to corrosive HCl release upon hydrolysis .

Key Difference : 1-Naphthoyl fluoride is less reactive than its chloride counterpart, requiring catalysts like 18-crown-6 for synthesis . Fluorides are preferred in reactions demanding milder conditions or enhanced stability .

1-Naphthoyl Cyanide (C₁₂H₇NO)

- Physical Properties : Yellow crystalline powder with a melting point of 100°C and boiling point of 182°C .

- Electronic Effects : The cyanide group is strongly electron-withdrawing, altering electronic properties compared to fluoride. This enhances electrophilicity in conjugation systems .

- Applications : Specialty chemical for synthesizing nitrile-containing pharmaceuticals and agrochemicals .

Key Difference : The cyanide’s electron-withdrawing nature contrasts with fluoride’s modest inductive effects, leading to divergent reactivity in nucleophilic substitutions .

Substituted Derivatives: 2-Methoxy-1-naphthoyl Fluoride

- Synthesis : Derived from methoxy-substituted naphthoyl chloride via analogous fluorination .

- Electronic Effects : Methoxy groups donate electron density via resonance, reducing electrophilicity at the carbonyl carbon. This impacts reaction rates in acyl transfer processes .

- Applications : Used in regioselective acylation reactions, where steric and electronic effects guide product formation .

Thiourea Derivatives

- 1-(1-Naphthoyl)-3-aryl Thioureas : Synthesized from 1-naphthoyl chloride or fluoride. Fluoride derivatives exhibit slower reaction kinetics due to poorer leaving-group ability .

- Structural Features : Intramolecular N–H···O hydrogen bonding stabilizes planar acylthiourea conformations. Fluoride substituents subtly alter hydrogen-bond strength compared to chlorides, as shown by IR and X-ray crystallography .

Data Tables

Table 1: Physical and Chemical Properties of 1-Naphthoyl Derivatives

Preparation Methods

Fluorinating Agents and Reaction Conditions

Direct fluorination of 1-naphthoic acid (C₁₁H₈O₂) represents the most straightforward route to 1-naphthoyl fluoride. Key fluorinating agents include cyanuric fluoride (C₃N₃F₃) , diethylaminosulfur trifluoride (DAST) , and DeoxoFluor® .

-

Cyanuric Fluoride Method :

Cyanuric fluoride reacts with carboxylic acids in the presence of a base (e.g., pyridine) to yield acyl fluorides. For 1-naphthoic acid, the reaction proceeds as:Typical conditions involve refluxing in dichloromethane (DCM) at 40–50°C for 4–6 hours, achieving yields of 70–85%.

-

DAST-Mediated Fluorination :

DAST converts carboxylic acids to acyl fluorides via deoxyfluorination. The reaction is highly exothermic and requires temperatures below 0°C to minimize side reactions. For 1-naphthoic acid, a 1:1.2 molar ratio of acid to DAST in anhydrous DCM yields 65–75% product. -

DeoxoFluor® Optimization :

DeoxoFluor® (bis(2-methoxyethyl)aminosulfur trifluoride) offers improved stability over DAST. A study using 1.5 equivalents of DeoxoFluor® in toluene at 80°C for 12 hours achieved 88% yield, with purity >98% by ¹⁹F NMR.

Challenges and Mitigation

-

Hydrofluoric Acid Byproduct : HF generation necessitates scavengers (e.g., CaCO₃) or anhydrous conditions.

-

Moisture Sensitivity : Reactions require strict exclusion of water to prevent hydrolysis to the parent acid.

Halide Exchange from 1-Naphthoyl Chloride

Metal Fluoride-Mediated Conversion

1-Naphthoyl chloride (C₁₁H₇ClO), readily synthesized from 1-naphthoic acid and thionyl chloride, undergoes halogen exchange with metal fluorides:

-

Potassium Fluoride (KF) :

Ball-milling KF with 1-naphthoyl chloride in acetonitrile at 60°C for 8 hours yields 60–70% product. Excess KF (2.5 equiv) improves conversion. -

Silver Fluoride (AgF) :

AgF in tetrahydrofuran (THF) at room temperature achieves 85–90% yield within 2 hours but is cost-prohibitive for large-scale applications.

Solvent and Temperature Effects

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance fluoride ion nucleophilicity but risk side reactions (e.g., solvolysis).

-

Optimal temperatures range from 25°C (AgF) to 60°C (KF), balancing reaction rate and decomposition risks.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity | Cost |

|---|---|---|---|---|---|

| Cyanuric Fluoride | C₃N₃F₃, pyridine | 40°C, 6 hours | 70–85% | >95% | Moderate |

| DAST | DAST | -10°C, 2 hours | 65–75% | 90–95% | High |

| DeoxoFluor® | DeoxoFluor® | 80°C, 12 hours | 88% | >98% | Very High |

| KF Halide Exchange | KF, CH₃CN | 60°C, 8 hours | 60–70% | 85–90% | Low |

| AgF Halide Exchange | AgF, THF | 25°C, 2 hours | 85–90% | >95% | Very High |

Key Findings :

-

Direct Fluorination offers higher yields but requires specialized reagents.

-

Halide Exchange is cost-effective for small-scale synthesis but limited by chloride contamination.

Emerging Techniques and Innovations

Electrochemical Fluorination

Recent advances employ electrochemical cells to generate fluoride ions in situ, reducing reagent waste. A prototype system using 1-naphthoic acid and NH₄F in acetonitrile achieved 55% yield at 2.5 V.

Flow Chemistry Approaches

Continuous-flow reactors minimize decomposition by rapidly removing HF. A microreactor trial with DAST and 1-naphthoic acid at 0°C achieved 78% yield in 30 minutes.

Industrial-Scale Considerations

-

Safety : HF handling mandates corrosion-resistant equipment (e.g., Hastelloy reactors).

-

Sustainability : Cyanuric fluoride methods generate less waste than DAST, aligning with green chemistry principles.

-

Regulatory Compliance : Acyl fluorides require strict storage (-20°C under argon) to prevent hydrolysis.

Q & A

Basic: What are the recommended synthetic routes for 1-naphthoyl fluoride, and how can reaction conditions be optimized?

This compound is typically synthesized via Friedel-Crafts acylation , analogous to methods used for 1-naphthoyl chloride (e.g., reacting naphthalene derivatives with acyl fluorides). Key optimization parameters include:

- Catalyst selection : Use Lewis acids like AlCl₃ or BF₃ to enhance electrophilicity .

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the fluoride intermediate .

- Temperature control : Maintain low temperatures (0–5°C) to minimize side reactions .

Validate purity via GC-MS or ¹H-NMR (e.g., δ 8.5–7.5 ppm for naphthoyl protons) .

Basic: What analytical methods are most reliable for characterizing this compound?

- Fluoride-specific electrodes : Measure free fluoride ions in solution, critical for assessing hydrolysis .

- GC-MS : Detect volatile derivatives (e.g., silylated products) with a DB-5MS column and EI ionization (m/z 190 for parent ion) .

- ¹⁹F-NMR : Identify fluorine environments (e.g., δ -120 to -150 ppm for acyl fluorides) .

- FTIR : Confirm C-F stretching vibrations (~1,100 cm⁻¹) .

Basic: How should this compound be stored to ensure stability?

- Moisture control : Store under inert gas (argon) in sealed, desiccated containers to prevent hydrolysis .

- Temperature : Keep at -20°C for long-term stability; avoid repeated freeze-thaw cycles .

- Material compatibility : Use PTFE-lined caps to resist fluoride corrosion .

Advanced: How can computational modeling resolve contradictions in reported reactivity of this compound?

Discrepancies in reactivity (e.g., acylation efficiency vs. hydrolysis rates) can be analyzed using:

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis vs. nucleophilic substitution pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction kinetics .

Compare computational results with experimental data (e.g., kinetic isotope effects) to validate models .

Advanced: What in vitro assays are suitable for evaluating the toxicity of this compound?

- Cytotoxicity assays : Use HepG2 or HEK293 cells with MTT/WST-1 protocols to measure IC₅₀ values .

- Genotoxicity screening : Conduct Ames tests (with/without metabolic activation) to assess mutagenicity .

- Metabolite profiling : Identify toxic intermediates (e.g., fluorinated naphthoic acid) via LC-HRMS .

Advanced: How can researchers design experiments to study this compound’s role in cannabinoid receptor binding?

- Radioligand displacement assays : Compete this compound derivatives (e.g., JWH-018 analogs) with [³H]CP-55,940 for CB1/CB2 receptor binding .

- Structure-Activity Relationship (SAR) : Modify naphthoyl substituents (e.g., fluorination at C-2) and measure Ki values .

- In vivo models : Administer metabolites (e.g., hydroxylated derivatives) to rodents and monitor behavioral responses via open-field tests .

Advanced: What strategies mitigate data variability in fluorometric assays involving this compound?

- Standardized calibration : Use NaF as a reference standard for fluoride ion quantification .

- Matrix-matched controls : Account for interference from biological samples (e.g., urine, plasma) .

- Interlaboratory validation : Share protocols via platforms like the Fluoride Science Quality Assessment Worksheet .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use HF-resistant gloves, goggles, and lab coats .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorides .

- Emergency response : Keep calcium gluconate gel on hand for HF exposure treatment .

Advanced: How can researchers address discrepancies in reported melting/boiling points of this compound?

- Differential Scanning Calorimetry (DSC) : Measure thermal transitions under controlled atmospheres .

- Purification : Recrystallize from dry hexane/ethyl acetate to remove impurities affecting phase behavior .

- Cross-reference data : Compare with structurally similar compounds (e.g., 1-naphthoyl chloride: mp 26°C) .

Advanced: What methodologies enable tracking metabolic pathways of this compound derivatives in vivo?

- Isotopic labeling : Synthesize ¹⁸F/¹⁹F-labeled analogs for PET imaging .

- Metabolite identification : Use UHPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidated forms) .

- Enzymatic studies : Incubate derivatives with liver microsomes (human/rat) to characterize CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.